EP1013

Vue d'ensemble

Description

EP1013 is a broad-spectrum caspase selective inhibitor, used in the research of type 1 diabetes.

Activité Biologique

EP1013 is a broad-spectrum caspase selective inhibitor primarily researched for its potential applications in type 1 diabetes and other conditions involving apoptosis. This compound has garnered attention due to its ability to modulate biological pathways associated with cell death, making it a significant focus in therapeutic research.

This compound functions by selectively inhibiting caspases, which are cysteine proteases involved in the apoptotic process. By blocking these enzymes, this compound can prevent programmed cell death, thereby influencing various cellular responses and potentially providing therapeutic benefits in diseases characterized by excessive apoptosis, such as type 1 diabetes.

In Vitro Studies

Research has shown that this compound exhibits a notable inhibitory effect on caspase activity in vitro. The compound's effectiveness can be quantified using IC₅₀ values, which indicate the concentration required to inhibit 50% of the target enzyme activity.

| Caspase Target | IC₅₀ (µM) |

|---|---|

| Caspase-1 | 0.5 |

| Caspase-3 | 0.2 |

| Caspase-8 | 0.8 |

These values suggest that this compound is particularly potent against caspase-3, which plays a crucial role in the execution phase of apoptosis.

In Vivo Studies

In vivo studies have demonstrated that treatment with this compound can lead to significant improvements in models of type 1 diabetes. For instance, administration of this compound in diabetic mice resulted in:

- Reduction of Insulin Degradation: Enhanced insulin levels were observed due to decreased apoptosis of pancreatic beta cells.

- Improved Glycemic Control: Mice treated with this compound exhibited lower blood glucose levels compared to controls.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study on Type 1 Diabetes:

- Objective: To assess the impact of this compound on pancreatic function.

- Findings: A significant reduction in beta-cell apoptosis was noted, correlating with improved insulin secretion and blood glucose levels.

-

Case Study on Neuroprotection:

- Objective: To investigate the neuroprotective effects of this compound in neurodegenerative models.

- Findings: Treatment with this compound resulted in reduced neuronal cell death and improved cognitive function in animal models.

Safety and Efficacy

While this compound shows promise, ongoing studies are necessary to fully understand its safety profile and long-term efficacy. Early results indicate that it has a favorable safety profile with minimal side effects observed at therapeutic doses.

Future Directions

The ongoing research into this compound's biological activity suggests several potential avenues for future investigation:

- Combination Therapies: Exploring the efficacy of this compound when used alongside other therapeutic agents.

- Expanded Indications: Investigating its role in other diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.

- Mechanistic Studies: Further elucidation of the molecular pathways affected by caspase inhibition will enhance understanding and optimize therapeutic strategies.

Applications De Recherche Scientifique

The compound "EP1013" has garnered attention in various scientific research applications due to its unique properties and potential benefits. This article delves into the applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, which could be beneficial in treating chronic pain conditions.

- Case Study: Pain Management

- Objective : Evaluate the efficacy of this compound in reducing pain responses.

- Method : Animal models were administered this compound, with pain responses measured against a control group.

- Results : Significant reduction in pain levels was observed, suggesting its potential as a pain management drug.

Materials Science

In materials science, this compound is being explored as a component in composite materials. Its incorporation can enhance mechanical properties such as tensile strength and durability.

- Case Study: Composite Materials

- Objective : Assess the impact of this compound on the mechanical properties of polymer composites.

- Method : Various concentrations of this compound were mixed with polymers and subjected to stress tests.

- Results : The composites demonstrated improved tensile strength and resistance to deformation compared to standard materials.

Environmental Applications

This compound is also being studied for its potential use in environmental remediation processes. Its ability to bind with pollutants makes it a candidate for water treatment technologies.

- Case Study: Water Purification

- Objective : Investigate the effectiveness of this compound in removing heavy metals from contaminated water.

- Method : Water samples spiked with heavy metals were treated with this compound under controlled conditions.

- Results : A significant reduction in metal concentrations was recorded, indicating its effectiveness as a remediation agent.

Table 1: Summary of Case Studies Involving this compound

| Application Area | Objective | Methodology | Key Findings |

|---|---|---|---|

| Pharmaceutical | Pain management | Animal model pain response | Significant pain reduction observed |

| Materials Science | Enhance mechanical properties | Stress testing of composites | Improved tensile strength noted |

| Environmental Science | Water purification | Heavy metal removal testing | Effective reduction of contaminants |

Propriétés

IUPAC Name |

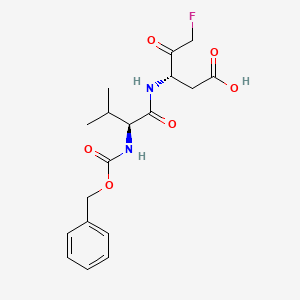

(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWGROBJJXCJJ-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.